Superior Anti-Adipogenic Potency of DPVP vs. Resveratrol in 3T3-L1 Adipocyte Differentiation (Head-to-Head Study)
In a direct comparative study using the 3T3-L1 murine preadipocyte model, DPVP inhibited adipocyte differentiation with an IC50 of 13.5 µM as measured by Oil Red O staining [1]. Resveratrol was tested in parallel under identical conditions and DPVP displayed higher activity at all concentrations below 25 µM, indicating a meaningful leftward shift in the concentration-response curve relative to the parent molecule [1]. The study further demonstrated that DPVP suppressed fatty acid synthase (FAS) protein expression, a key lipogenic enzyme, confirming mechanistic engagement beyond simple phenotypic readout [1].
| Evidence Dimension | Inhibition of 3T3-L1 adipocyte differentiation (Oil Red O staining) |
|---|---|
| Target Compound Data | IC50 = 13.5 µM |
| Comparator Or Baseline | Resveratrol: IC50 not explicitly stated in the same study, but DPVP exhibited higher activity than resveratrol at all concentrations tested below 25 µM |
| Quantified Difference | DPVP > resveratrol at concentrations <25 µM; DPVP IC50 = 13.5 µM represents a concentration range where resveratrol showed weaker inhibition |
| Conditions | 3T3-L1 murine preadipocytes; differentiation induced by standard cocktail; lipid accumulation quantified by Oil Red O staining; FAS expression by Western blot; Pharm Biol 2013;51(2):233-239 [1] |
Why This Matters
For anti-obesity drug discovery programs, DPVP provides a quantifiably superior starting point over resveratrol with a defined IC50 enabling dose-response modeling and SAR expansion at clinically relevant low-micromolar concentrations.
- [1] Hwang JT, Kim YM, Surh YJ, et al. Resveratrol analog 4-[2-(3,5-dimethoxyphenyl)vinyl]pyridine reduces differentiation of the 3T3-L1 adipocyte. Pharm Biol. 2013;51(2):233-239. doi:10.3109/13880209.2012.711841. PMID: 23035943. View Source
